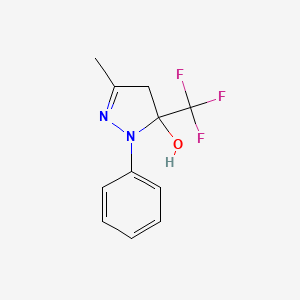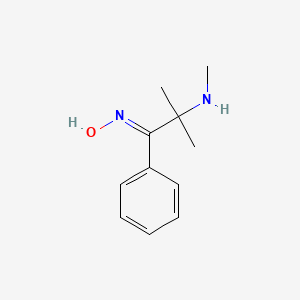![molecular formula C11H13N5O4S B3861931 ethyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate](/img/structure/B3861931.png)
ethyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate
説明
Ethyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate, commonly known as ETC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. ETC is a carbamate derivative that is synthesized through a multistep process involving the reaction of various reagents.
作用機序
The mechanism of action of ETC is not fully understood. However, it has been suggested that ETC inhibits the activity of various enzymes and proteins by binding to their active sites. ETC has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. It has also been found to inhibit the activity of Hsp90, a protein that is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
ETC has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. ETC has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, ETC has been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of various diseases.
実験室実験の利点と制限
ETC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. ETC is also stable under various conditions, making it suitable for long-term storage. However, ETC has some limitations for lab experiments. It has been found to have low solubility in water, which can limit its use in aqueous solutions. Additionally, ETC has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
将来の方向性
ETC has several potential future directions for research. It can be used as a tool to study the mechanism of action of various enzymes and proteins. Additionally, ETC can be modified to improve its solubility and reduce its cytotoxicity. ETC can also be used in combination with other compounds to enhance its antitumor activity. Further research can also be conducted to explore the potential applications of ETC in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, ETC is a synthetic compound that has shown significant potential for scientific research applications. It can be easily synthesized through a multistep process and has been found to exhibit antifungal, antibacterial, and antitumor activities. ETC has been used as a tool to study the mechanism of action of various enzymes and proteins. Additionally, ETC has several biochemical and physiological effects and has advantages and limitations for lab experiments. Future research can be conducted to explore the potential applications of ETC in various fields of research.
科学的研究の応用
ETC has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antifungal, antibacterial, and antitumor activities. ETC has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, ETC has been used as a tool to study the mechanism of action of various enzymes and proteins.
特性
IUPAC Name |
ethyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4S/c1-2-20-11(17)14-9-3-5-10(6-4-9)21(18,19)15-16-7-12-13-8-16/h3-8,15H,2H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJKCPIOUKNTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B3861849.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[(diphenylmethyl)amino]carbonyl}butanamide](/img/structure/B3861853.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate](/img/structure/B3861868.png)
![ethyl 2-(4-acetyl-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861879.png)
![N-{[(3-chloro-2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3861885.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3861890.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B3861908.png)

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]-1-propanol](/img/structure/B3861917.png)
![4-bromobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3861938.png)
![5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B3861956.png)

![ethyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861971.png)